3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate
Overview
Description
3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate is a chemical compound with a complex molecular structure
Mechanism of Action
Mode of Action
Triazolopyrimidines typically interact with their targets, leading to changes in the biological system .
Biochemical Pathways
Triazolopyrimidines, in general, can affect various biochemical pathways depending on their specific targets .
Result of Action
Triazolopyrimidines can have various effects depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the cyclization of a suitable precursor with a triazole ring formation followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrate form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate has shown potential as an antimicrobial agent. It can inhibit the growth of various bacteria and fungi, making it useful in the development of new antibiotics and antifungal drugs.
Medicine: The compound has been studied for its potential therapeutic effects in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development in areas such as cancer therapy and inflammation.
Industry: In the materials science industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Comparison with Similar Compounds
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives
Thiazolyl-pyrazole derivatives
Thiadiazoles
Uniqueness: 3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate stands out due to its specific structural features and biological activities
Properties
IUPAC Name |
3-methyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3.H2O/c1-3-9-10-7-8-2-4(6(13)14)5(12)11(3)7;/h2H,1H3,(H,8,10)(H,13,14);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFECGNHNCBNKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC=C(C(=O)N12)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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